1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-14(2,3)22-12(20)16(11(18)19)7-9-17(10-8-16)13(21)23-15(4,5)6/h7-10H2,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBASNIDERRGEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid typically involves the protection of piperidine derivatives. One common method is the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability. This method allows for better control over reaction conditions and reduces the environmental impact compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The removal of the tert-butoxycarbonyl groups can be achieved using acids such as trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are commonly used.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is typically used for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the corresponding piperidine derivatives .
Scientific Research Applications
1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a protecting group for amines in peptide synthesis.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl groups protect the piperidine nitrogen from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting groups can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Key Comparative Analysis
Core Ring Structure
- The target compound features a piperidine ring (6-membered), whereas the diazepane analog (C₁₅H₂₃N₃O₅) contains a 1,4-diazepane ring (7-membered with two nitrogen atoms).
- The imidazole-containing analog retains the piperidine core but introduces a heterocyclic imidazole-acetic acid side chain, which may enhance metal coordination or hydrogen-bonding capabilities .
Substituent Chemistry
- Boc Groups: The dual Boc groups in the target compound provide superior amine protection compared to mono-Boc analogs (e.g., C₁₂H₂₀ClNO₄). This dual protection reduces side reactions in multi-step syntheses but increases steric hindrance .
- Reactive Sites: The chloromethyl group in C₁₂H₂₀ClNO₄ offers a nucleophilic substitution site, unlike the carboxylic acid in the target compound, which is more suited for condensation reactions .
Physicochemical Properties
- Molecular Weight : The diazepane analog (325.36 g/mol) is lighter than the target compound (329.39 g/mol) due to differences in ring size and substituents .
- Solubility : The oxazole and imidazole moieties in analogs may improve aqueous solubility compared to the purely aliphatic Boc-protected target compound .
Biological Activity
1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid (CAS No. 1955524-38-5) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, particularly focusing on its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor and its implications in therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 329.39 g/mol. The compound features two tert-butoxycarbonyl groups attached to the piperidine ring, contributing to its stability and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C16H27NO6 |
| Molecular Weight | 329.39 g/mol |
| IUPAC Name | 1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a serine protease involved in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibition of DPP-4 leads to increased levels of these hormones, enhancing insulin secretion and lowering blood glucose levels. Research indicates that compounds similar to this compound exhibit significant DPP-4 inhibitory activity.
Case Study:
In a study evaluating various DPP-4 inhibitors, compounds with structural similarities to this compound demonstrated potent inhibition of DPP-4 activity in vitro, leading to improved glycemic control in diabetic models . The structure–activity relationship analysis revealed that the presence of the piperidine moiety is crucial for binding affinity and inhibitory potency.
Anticancer Activity
Recent research has explored the anticancer potential of piperidine derivatives. For instance, compounds derived from similar scaffolds have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The mechanism often involves apoptosis induction and disruption of cell cycle progression.
Research Findings:
A study demonstrated that a related piperidine derivative exhibited better cytotoxicity than standard chemotherapeutic agents such as bleomycin when tested on FaDu cells. This suggests that modifications in the piperidine structure can enhance biological activity against cancer .
Neuroprotective Effects
Piperidine derivatives have also been investigated for their neuroprotective properties. Some studies indicate that they may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes could lead to increased levels of acetylcholine, potentially improving cognitive function.
Q & A
Basic Research Question: What are the established synthetic routes for 1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the piperidine ring. A common approach starts with piperidine-4-carboxylic acid, where the amine groups are protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF) . The carboxylic acid group may remain unprotected or be temporarily esterified to avoid side reactions. Critical factors include:
- pH Control : Excess base can hydrolyze Boc groups, reducing yield.
- Temperature : Reactions are often conducted at 0–25°C to minimize decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from methanol/water) isolates the product. Reported yields range from 60–85%, depending on steric hindrance and intermediate stability .
Basic Research Question: How can researchers optimize purification and storage of this compound to ensure stability?
Methodological Answer:
- Purification : After synthesis, residual solvents (e.g., THF, DCM) must be removed via rotary evaporation under reduced pressure. Lyophilization is recommended for final drying to prevent thermal degradation .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of Boc groups. The compound is hygroscopic; desiccants like silica gel are advised .
- Stability Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) tracks decomposition. Degradation peaks (e.g., free piperidine or tert-butanol byproducts) indicate improper storage .
Advanced Research Question: What are the challenges in utilizing this compound as a building block for peptide-mimetic drug candidates?
Methodological Answer:
The dual Boc groups and carboxylic acid moiety enable its use in SPF (solid-phase fragment) coupling or as a constrained scaffold. Key challenges include:
- Steric Hindrance : The bulky Boc groups may reduce reactivity in amide bond formation. Pre-activation of the carboxylic acid (e.g., via HATU/DIPEA) improves coupling efficiency .
- Deprotection Selectivity : Acidic conditions (e.g., TFA/DCM) remove Boc groups but may protonate the carboxylic acid. Stepwise deprotection (pH 4–6 for partial removal) is often necessary .
- Conformational Rigidity : The piperidine ring’s chair conformation affects binding affinity in target proteins. MD simulations or NOESY NMR validate preferred conformations .
Advanced Research Question: How does the compound’s stability vary under acidic/basic conditions, and what decomposition pathways are observed?
Methodological Answer:
- Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs, releasing tert-butanol and CO₂. The carboxylic acid remains intact but may form zwitterionic structures, complicating isolation .
- Basic Conditions (pH > 9) : Hydrolysis of Boc groups is slower but can generate carbamate byproducts. The carboxylic acid may decarboxylate at elevated temperatures (>50°C) .
- Thermal Degradation : TGA/DSC studies show decomposition onset at ~200°C, with mass loss corresponding to Boc group removal (confirmed via FT-IR loss of carbonyl peaks at ~1700 cm⁻¹) .
Advanced Research Question: What spectroscopic and computational methods are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows distinct Boc methyl singlets at δ 1.38–1.42 ppm and piperidine protons at δ 3.2–4.1 ppm. ¹³C NMR confirms carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ expected for C₁₆H₂₈N₂O₆: 344.1947) validates molecular weight. Fragmentation patterns (e.g., loss of tert-butyl groups) confirm structure .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict optimized geometries and electrostatic potential surfaces, aiding in docking studies for drug design .
Advanced Research Question: How can researchers mitigate racemization during derivatization of the carboxylic acid group?
Methodological Answer:
Racemization at the α-carbon is a risk during esterification or amidation. Strategies include:
- Low-Temperature Activation : Use coupling reagents like EDC/HOBt at 0–4°C to minimize base-catalyzed racemization .
- Chiral HPLC Monitoring : Employ a Chiralpak AD-H column (heptane/ethanol + 0.1% TFA) to detect enantiomeric excess.
- Protection/Deprotection : Temporarily convert the carboxylic acid to a methyl ester (via SOCl₂/MeOH), perform reactions, then hydrolyze back with LiOH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
